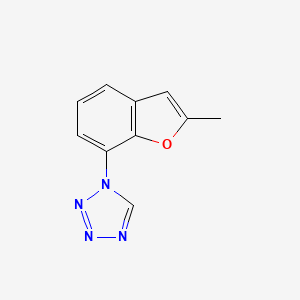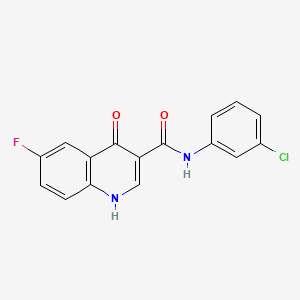
1-(2-methyl-1-benzofuran-7-yl)-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole is a compound that belongs to the class of benzofuran derivatives
Preparation Methods
The synthesis of 1-(2-methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole typically involves the following steps:
Starting Material: The synthesis begins with 2-methyl-1-benzofuran-7-ylamine.
Formation of Tetrazole Ring: The amine group is reacted with sodium azide and triethyl orthoformate to form the tetrazole ring.
Reaction Conditions: The reaction is usually carried out in a solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures (80-100°C) for several hours.
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-(2-Methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring can be substituted with various nucleophiles such as halides, amines, or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity.
Scientific Research Applications
1-(2-Methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2-methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity and leading to various biological effects.
Pathways Involved: It can influence signaling pathways such as the MAPK/ERK pathway, NF-κB pathway, and apoptotic pathways, contributing to its anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
1-(2-Methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole can be compared with other benzofuran derivatives and tetrazole-containing compounds:
Benzofuran Derivatives: Compounds such as 2-methyl-1-benzofuran-3-carbaldehyde and 2-ethyl-1-benzofuran-3-carbaldehyde share the benzofuran core but differ in their functional groups and biological activities.
Tetrazole-Containing Compounds: Compounds like 5-aminotetrazole and 1-phenyl-1H-tetrazole have similar tetrazole rings but differ in their substituents and applications.
The uniqueness of 1-(2-methyl-1-benzofuran-7-yl)-1H-1,2,3,4-tetrazole lies in its combined benzofuran and tetrazole moieties, which confer distinct electronic and steric properties, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C10H8N4O |
|---|---|
Molecular Weight |
200.20 g/mol |
IUPAC Name |
1-(2-methyl-1-benzofuran-7-yl)tetrazole |
InChI |
InChI=1S/C10H8N4O/c1-7-5-8-3-2-4-9(10(8)15-7)14-6-11-12-13-14/h2-6H,1H3 |
InChI Key |
SFVYPOZESTXPAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(O1)C(=CC=C2)N3C=NN=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[(2-Methylprop-2-enamido)methanethioyl]amino}pyridine-4-carboxamide](/img/structure/B11472685.png)
![N-(2-{[(3,4-dimethylphenyl)carbamoyl]amino}-1,1,1,3,3,3-hexafluoropropan-2-yl)-3-phenylpropanamide](/img/structure/B11472695.png)
![Ethyl 3,3,3-trifluoro-2-[(4-fluorophenyl)amino]-2-[(2-fluorophenyl)formamido]propanoate](/img/structure/B11472696.png)
![2,2-dimethyl-N-[5-oxo-2-phenyl-1-(2-phenylethyl)-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]propanamide](/img/structure/B11472700.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B11472716.png)
![3-(4-methoxyphenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B11472717.png)
![5-(4-methoxyphenyl)-6-phenyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B11472718.png)
![5-[(6-Bromo-4,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole](/img/structure/B11472725.png)

![5-{[(3,5-Dichlorophenyl)amino]methyl}quinolin-8-ol](/img/structure/B11472732.png)
![N-{3-[1-(2,6-dichlorobenzyl)-1H-benzimidazol-2-yl]propyl}furan-2-carboxamide](/img/structure/B11472740.png)
![N,N'-{propane-1,3-diylbis[oxy(3-methoxy-4,1-phenylene)]}bis(3,5-dimethoxybenzamide)](/img/structure/B11472747.png)

![7-(2-chlorophenyl)-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11472759.png)
